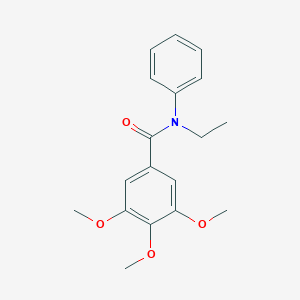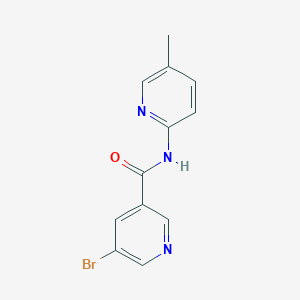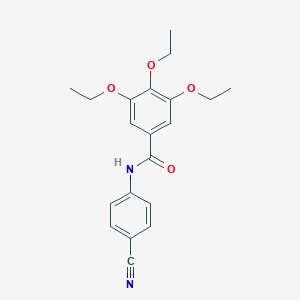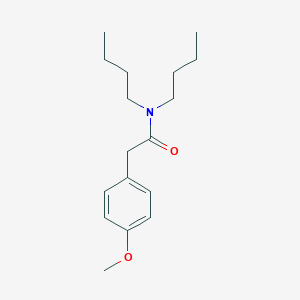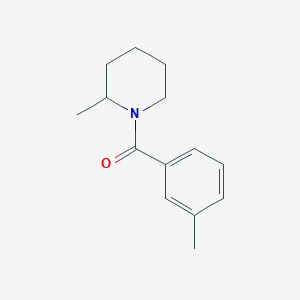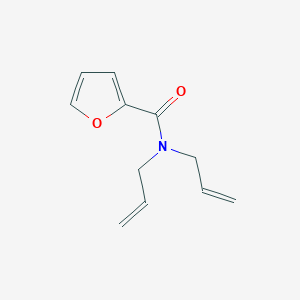
(2-Fluorophenyl)(3-pyridinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(3-pyridinyl)methanol, also known as FPM, is a chemical compound with a molecular formula C12H10FNO. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. FPM is a member of the arylalkanolamine class of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
(2-Fluorophenyl)(3-pyridinyl)methanol acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to a prolonged activation of postsynaptic receptors. This prolonged activation is believed to be responsible for the therapeutic effects of (2-Fluorophenyl)(3-pyridinyl)methanol in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Aside from its SSRI activity, (2-Fluorophenyl)(3-pyridinyl)methanol has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. (2-Fluorophenyl)(3-pyridinyl)methanol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
(2-Fluorophenyl)(3-pyridinyl)methanol has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a high degree of selectivity for serotonin reuptake inhibition. However, (2-Fluorophenyl)(3-pyridinyl)methanol has some limitations as well. Its low solubility in water can make it difficult to administer in laboratory experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in research.
Future Directions
There are several potential future directions for research on (2-Fluorophenyl)(3-pyridinyl)methanol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for (2-Fluorophenyl)(3-pyridinyl)methanol may lead to improved therapeutic properties and increased efficacy.
Synthesis Methods
The synthesis of (2-Fluorophenyl)(3-pyridinyl)methanol can be achieved through various methods, including the reduction of 2-fluoro-3-pyridinecarboxaldehyde using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-fluoro-3-pyridinecarboxylic acid with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(2-Fluorophenyl)(3-pyridinyl)methanol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(2-fluorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8,12,15H |
InChI Key |
NEXWRNHLCALCJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



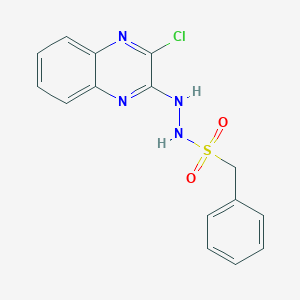
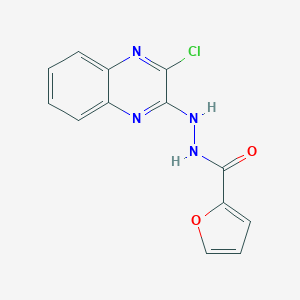
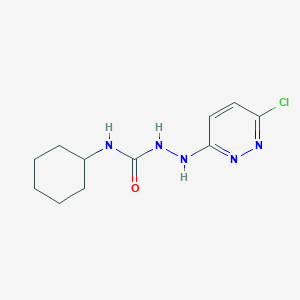
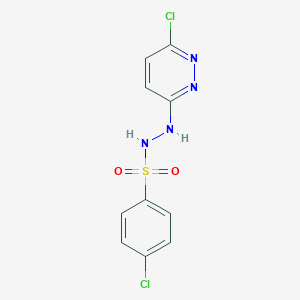
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

